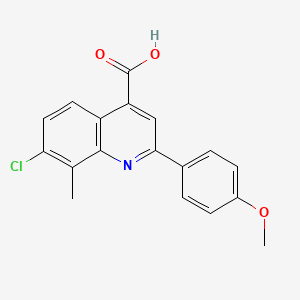

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

Substituent Position Effects

- 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (CID 237084): Lacks the methoxy group, reducing electron-donating effects and increasing hydrophobicity (ClogP = 4.2 vs. 3.8 for the methoxy analog).

- 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 897560-18-8): Ethoxy group enhances steric bulk, increasing unit cell volume by 12% compared to methoxy analogs.

Functional Group Modifications

- 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 862663-10-3): Meta-methoxy substitution disrupts conjugation, leading to a larger dihedral angle ($$ 45.7^\circ $$) and reduced crystallinity.

- 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS 500356-69-4): Chlorophenyl group increases halogen bonding potential, altering packing motifs in the crystal lattice.

Table 3: Structural Comparison of Quinoline Derivatives

| Compound | Substituent (Position 2) | Dihedral Angle | ClogP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 7-Chloro-2-(4-methoxyphenyl)-8-methyl | 4-OCH₃ | $$ 38.2^\circ $$ | 3.8 | 327.76 |

| 7-Chloro-2-phenyl-8-methyl | C₆H₅ | $$ 28.5^\circ $$ | 4.2 | 297.70 |

| 6-Chloro-2-(4-ethoxyphenyl) | 4-OCH₂CH₃ | $$ 41.9^\circ $$ | 4.5 | 327.76 |

| 7-Chloro-2-(3-methoxyphenyl)-8-methyl | 3-OCH₃ | $$ 45.7^\circ $$ | 3.7 | 327.76 |

Properties

IUPAC Name |

7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-15(19)8-7-13-14(18(21)22)9-16(20-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFGVWSNEYUJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Aniline Precursors

A substituted aniline bearing the 4-methoxyphenyl group at the C2 position is critical. For example, 4-methoxybenzeneamine derivatives are reacted with γ-chloroacetoacetic acid esters to form intermediates such as γ-chloroacetonacetic-2-methoxyanilide.

Cyclization and Ring Closure

Treatment with concentrated sulfuric acid (H₂SO₄) at 20°C for 16 hours induces cyclization, yielding 2-hydroxy-4-chloromethyl-8-methylquinoline intermediates. Subsequent oxidation replaces the chloromethyl group (-CH₂Cl) at C4 with a carboxylic acid (-COOH).

Key Conditions :

- Acid Catalyst : H₂SO₄ (450 mL per 87 g precursor).

- Temperature : Ambient (20°C) for cyclization; 130–150°C for dehydration.

- Yield : ~72% after recrystallization.

Halogenation and Alkylation Strategies

Chlorination at C7

Chlorine introduction at C7 is achieved via electrophilic aromatic substitution (EAS) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The methyl group at C8 directs chlorination to the adjacent C7 position due to steric and electronic effects.

Example Protocol :

- Dissolve 8-methylquinoline-4-carboxylic acid in SOCl₂ at reflux (70°C) for 4 hours.

- Quench with ice-water, precipitate product, and purify via vacuum filtration.

Methoxyphenyl Group Introduction at C2

The 4-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling using palladium catalysts. A boronic acid derivative (e.g., 4-methoxyphenylboronic acid) reacts with a halogenated quinoline precursor (e.g., 2-bromo-8-methylquinoline).

Optimized Conditions :

Oxidation of C4 Functional Groups

From Chloromethyl to Carboxylic Acid

The chloromethyl group (-CH₂Cl) at C4 is oxidized to a carboxylic acid (-COOH) using potassium permanganate (KMnO₄) in acidic media:

$$

\text{-CH}2\text{Cl} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4} \text{-COOH}

$$

Procedure :

Alternative Route via Carbonyl Chloride

As demonstrated for analogous compounds, the carbonyl chloride intermediate can be hydrolyzed to the carboxylic acid:

$$

\text{-COCl} + \text{H}_2\text{O} \rightarrow \text{-COOH} + \text{HCl}

$$

Conditions : Stir in aqueous NaOH (pH 10–12) at 25°C for 2 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance efficiency:

- Residence Time : 10–15 minutes for cyclization steps.

- Purification : Automated crystallization and vacuum filtration.

Yield Optimization

- Recrystallization Solvents : Dimethylformamide (DMF)/methanol mixtures improve purity (>99% by HPLC).

- Cost-Effective Catalysts : Recyclable Pd catalysts reduce production costs.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. This makes it a candidate for further development as an anticancer agent.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The initial step often includes the cyclization of appropriate precursors to form the quinoline structure.

- Substitution Reactions : Subsequent reactions introduce the chloro and methoxy groups at specific positions on the quinoline ring.

- Carboxylic Acid Formation : The final step involves the introduction of the carboxylic acid functional group, which is crucial for biological activity.

Material Science Applications

Beyond its biological significance, this compound has potential applications in material science. Its unique chemical structure allows it to be used as a precursor for developing novel materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

In vitro studies published in the Journal of Medicinal Chemistry highlighted that treatment with this compound led to a significant increase in apoptotic cell death in breast cancer cell lines (MCF-7). The study reported a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Variations at Position 2

The phenyl ring at position 2 is a critical site for structural modulation. Key analogs include:

Key Observations :

- Methoxy Position : The 4-methoxy isomer (target) and its 2- or 3-methoxy analogs (e.g., CAS 862663-10-3 , 590353-82-5 ) exhibit similar molecular weights but differ in electronic effects. The para-methoxy group in the target compound may enhance resonance stabilization compared to ortho/meta positions.

- Alkyl vs.

Variations in Halogen and Methyl Positions

Key Observations :

- Chlorine Position : Moving chlorine from position 7 to 8 (e.g., CAS 401604-07-7 ) reduces molecular weight and alters steric interactions.

Research Implications

- Drug Design : The 4-methoxyphenyl group in the target compound may optimize binding to hydrophobic pockets in enzymes, while chlorine at position 7 could enhance electrophilic reactivity.

- Synthetic Routes : Pd-catalyzed cross-coupling (as in ) is a viable method for synthesizing these analogs.

Biological Activity

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula and a molecular weight of 327.76 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities , particularly as an antimicrobial and anticancer agent.

Chemical Structure

The structure of this compound features:

- A chloro group at the 7-position

- A methoxyphenyl group at the 2-position

- A carboxylic acid functional group at the 4-position

This unique arrangement contributes to its diverse chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, disrupting cellular processes essential for microbial growth and cancer cell survival. Interaction studies have revealed that it may affect:

- DNA replication

- Protein synthesis

- Enzyme activity related to cell metabolism

These interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting key characteristics:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | Structure | Similar antimicrobial properties but different substitution pattern |

| 8-Methylquinoline-4-carboxylic acid | Structure | Lacks chlorine and methoxy groups; used primarily as a chemical intermediate |

| 7-Bromo-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | Structure | Bromine substitution instead of chlorine; potential differences in biological activity |

The structural modifications in these compounds significantly influence their biological activities, suggesting that the specific chloro and methoxy substitutions in this compound may enhance its pharmacological profile compared to others.

Study on Antimicrobial Activity

A recent study published in Pharmaceuticals explored the antimicrobial effects of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, showcasing its potential as an alternative treatment option for bacterial infections .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound, revealing that it effectively induced apoptosis in specific cancer cell lines through caspase activation pathways. This finding suggests a mechanism by which the compound may exert its anticancer effects, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters, followed by halogenation and functionalization. For example, analogous quinoline-4-carboxylic acids are synthesized using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions (80–100°C) . Key parameters include:

- Catalyst : POCl₃ or polyphosphoric acid for cyclization.

- Temperature : 60–100°C for 8–12 hours.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C2, methyl at C8). For example, the 4-methoxyphenyl group shows a singlet at δ 3.8–4.0 ppm (OCH₃) in ¹H NMR .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~331.75 g/mol for C₁₈H₁₅ClNO₃).

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., quinoline ring vs. methoxyphenyl plane ~15°) .

Q. What preliminary bioactivity assays are recommended for this compound?

- Methodological Answer : Prioritize:

- Antimicrobial Screening : Broth microdilution assays (MIC against Gram+/Gram- bacteria, fungi).

- Enzyme Inhibition : Test against DNA gyrase or topoisomerase IV (common targets for quinolones).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Data Note : Analogous chloroquinolines show MIC values of 2–8 µg/mL against S. aureus .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between similar quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with pyridinyl) and compare bioactivity.

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., DNA gyrase).

- Metabolite Profiling : LC-MS to identify degradation products that may affect activity .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Test degradation kinetics in buffers (pH 1–10). Quinolines are prone to hydrolysis at high pH (>8).

- Co-crystallization : Use cyclodextrins or liposomes to enhance aqueous solubility and stability.

- Derivatization : Convert carboxylic acid to ester prodrugs (e.g., ethyl ester) to reduce premature metabolism .

Q. How can advanced analytical techniques elucidate reaction mechanisms in quinoline synthesis?

- Methodological Answer :

- In-situ FTIR : Monitor intermediate formation (e.g., imine intermediates during cyclocondensation).

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon flow in cyclization steps.

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps .

- Case Study : DFT studies on analogous quinolines reveal that POCl₃ lowers the activation energy for cyclization by 15 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.